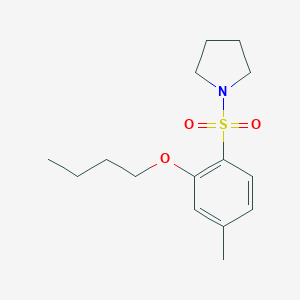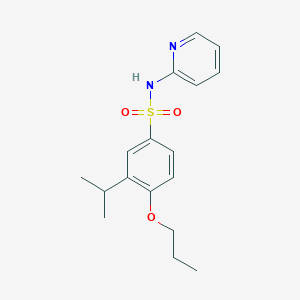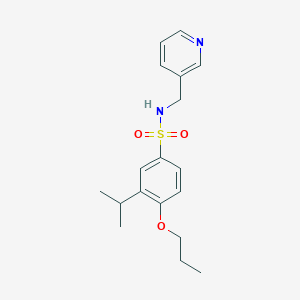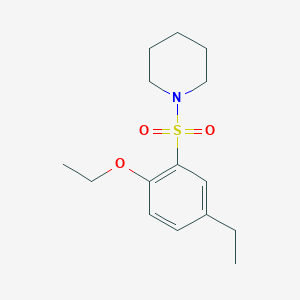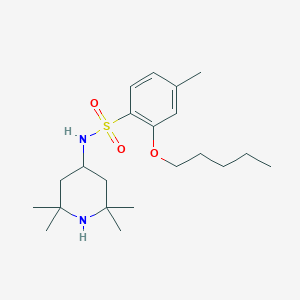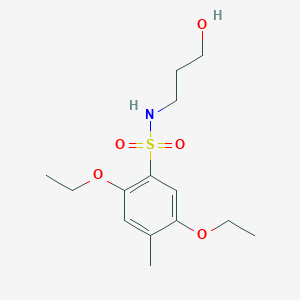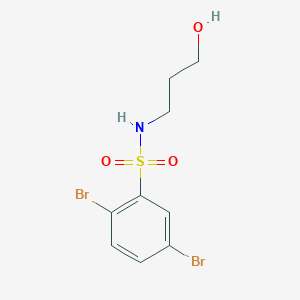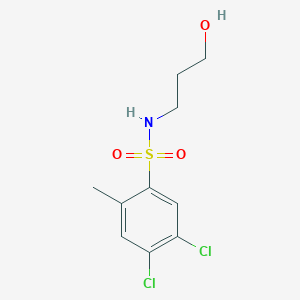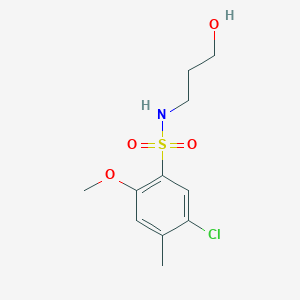
3,4-dichloro-N-isobutylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide compound that has been used extensively in scientific research. DIBS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
作用機序
The mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of folic acid. This inhibition leads to the disruption of the metabolic pathways of microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory effects. 3,4-dichloro-N-isobutylbenzenesulfonamide has also been found to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
実験室実験の利点と制限
One advantage of using 3,4-dichloro-N-isobutylbenzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, making it a versatile tool in many different areas of research. However, one limitation of using 3,4-dichloro-N-isobutylbenzenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research involving 3,4-dichloro-N-isobutylbenzenesulfonamide. One area of interest is the development of new antibiotics and antifungal drugs based on the structure of 3,4-dichloro-N-isobutylbenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide and its effects on different biological systems. Finally, 3,4-dichloro-N-isobutylbenzenesulfonamide may have potential applications in the treatment of neurological disorders, and further research is needed to explore this possibility.
Conclusion:
In conclusion, 3,4-dichloro-N-isobutylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. While its mechanism of action is not fully understood, 3,4-dichloro-N-isobutylbenzenesulfonamide has potential applications in the development of new antibiotics and antifungal drugs, as well as in the treatment of neurological disorders. Further research is needed to fully understand the effects of 3,4-dichloro-N-isobutylbenzenesulfonamide and its potential applications in different areas of research.
合成法
The synthesis of 3,4-dichloro-N-isobutylbenzenesulfonamide involves the reaction of 3,4-dichloronitrobenzene with isobutylamine in the presence of a sulfonating agent. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of 3,4-dichloro-N-isobutylbenzenesulfonamide for scientific research.
科学的研究の応用
3,4-dichloro-N-isobutylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide compounds on biological systems. 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have antibacterial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. Additionally, 3,4-dichloro-N-isobutylbenzenesulfonamide has been used in the study of enzyme inhibition and as a tool for identifying the binding sites of certain enzymes.
特性
製品名 |
3,4-dichloro-N-isobutylbenzenesulfonamide |
|---|---|
分子式 |
C10H13Cl2NO2S |
分子量 |
282.19 g/mol |
IUPAC名 |
3,4-dichloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
InChIキー |
UWMXYEHZYFRSQS-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






